4,7-dimethyl-2,3-dihydro-1H-indole
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Overview
Description
4,7-dimethyl-2,3-dihydro-1H-indole is a heterocyclic organic compound that belongs to the indole family. Indoles are significant due to their presence in many natural products and pharmaceuticals. This compound is characterized by a fused ring structure consisting of a benzene ring and a pyrrole ring, with two methyl groups attached at the 4 and 7 positions.
Preparation Methods
Synthetic Routes and Reaction Conditions
Fischer Indole Synthesis: This method involves the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions.
Palladium-Catalyzed Cyclization: This method involves the cyclization of N-aryl imines using palladium catalysts.
Industrial Production Methods
Industrial production of 4,7-dimethyl-2,3-dihydro-1H-indole often involves large-scale Fischer indole synthesis due to its simplicity and cost-effectiveness. The reaction is carried out in large reactors with continuous monitoring of temperature and pH to ensure optimal yields .
Chemical Reactions Analysis
Types of Reactions
Oxidation: 4,7-dimethyl-2,3-dihydro-1H-indole can undergo oxidation reactions to form various oxidized derivatives.
Substitution: Electrophilic substitution reactions are common for indole derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogens in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of indole-2,3-dione derivatives.
Reduction: Formation of 2,3-dihydroindole derivatives.
Substitution: Formation of halogenated, nitrated, or sulfonated indole derivatives.
Scientific Research Applications
4,7-dimethyl-2,3-dihydro-1H-indole has various applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex indole derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4,7-dimethyl-2,3-dihydro-1H-indole involves its interaction with various molecular targets. It can act as an inhibitor of certain enzymes or receptors, leading to its biological effects. The exact pathways and targets depend on the specific application and the derivative being studied .
Comparison with Similar Compounds
Similar Compounds
2,3-dihydro-1H-indole: Lacks the methyl groups at positions 4 and 7.
4,7-dimethylindole: Does not have the dihydro structure.
1H-indole: The parent compound without any substitutions.
Uniqueness
4,7-dimethyl-2,3-dihydro-1H-indole is unique due to its specific substitution pattern and dihydro structure, which can influence its reactivity and biological activity compared to other indole derivatives .
Properties
Molecular Formula |
C10H13N |
---|---|
Molecular Weight |
147.22 g/mol |
IUPAC Name |
4,7-dimethyl-2,3-dihydro-1H-indole |
InChI |
InChI=1S/C10H13N/c1-7-3-4-8(2)10-9(7)5-6-11-10/h3-4,11H,5-6H2,1-2H3 |
InChI Key |
DJVCYJPUHSWXBK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2CCNC2=C(C=C1)C |
Origin of Product |
United States |
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